![molecular formula C14H8ClN3O3S2 B2951549 N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide CAS No. 325986-60-5](/img/structure/B2951549.png)
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide
Beschreibung
N-[4-(5-Chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a thiazole-based small molecule characterized by a thiazole core substituted at position 4 with a 5-chlorothiophen-2-yl group and at position 2 with a 3-nitrobenzamide moiety. The chlorothiophene substituent contributes hydrophobicity and steric bulk, which may influence membrane permeability and target specificity.
Eigenschaften
IUPAC Name |
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H8ClN3O3S2/c15-12-5-4-11(23-12)10-7-22-14(16-10)17-13(19)8-2-1-3-9(6-8)18(20)21/h1-7H,(H,16,17,19) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NRKMAXCUPYZERM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)[N+](=O)[O-])C(=O)NC2=NC(=CS2)C3=CC=C(S3)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H8ClN3O3S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Wirkmechanismus
Target of Action
Related compounds with a thiazole scaffold have been reported to exhibit anti-inflammatory and analgesic properties. These compounds often target enzymes like COX-1, COX-2, and 5-LOX, which play crucial roles in inflammation and pain signaling.
Biochemical Pathways
This pathway involves the conversion of arachidonic acid to prostaglandins and leukotrienes by the enzymes COX-1, COX-2, and 5-LOX. By inhibiting these enzymes, the compound could potentially reduce the production of these inflammatory mediators.
Pharmacokinetics
Related thiazole derivatives are generally well-absorbed and distributed throughout the body due to their lipophilic nature. The metabolism and excretion of these compounds would likely involve hepatic biotransformation and renal elimination, but specific details would require further investigation.
Biologische Aktivität
N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article presents an overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's IUPAC name is this compound, with a molecular formula of and a molecular weight of 327.73 g/mol. The structure features a thiazole ring, a thiophene substituent, and a nitrobenzamide moiety, which contribute to its biological properties.
Anti-inflammatory Activity: The compound has shown potential as an anti-inflammatory agent by inhibiting cyclooxygenase (COX) enzymes. COX enzymes are crucial in the inflammatory response, and their inhibition can lead to decreased production of pro-inflammatory mediators.
Antitumor Activity: Research indicates that compounds similar to this compound exhibit antitumor properties. For instance, studies involving various human lung cancer cell lines (A549, HCC827, and NCI-H358) demonstrated that certain derivatives of nitrobenzamide showed significant cytotoxic effects against these cancer cells .
Antimicrobial Activity: Some studies have reported antimicrobial properties associated with benzamide derivatives. The presence of specific functional groups like nitro or chloro enhances the binding affinity to DNA, potentially disrupting bacterial growth .
In Vitro Studies
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Antitumor Efficacy:
- Compounds similar to this compound were tested on human lung cancer cell lines. The results indicated:
- A549 cell line: IC50 values ranged from 6.75 µM to 9.31 µM.
- HCC827 cell line: IC50 values were higher in 3D assays compared to 2D assays.
- These findings suggest that while the compound is effective against cancer cells, it also exhibits moderate cytotoxicity towards normal lung fibroblasts (MRC-5), indicating a need for further optimization .
- Compounds similar to this compound were tested on human lung cancer cell lines. The results indicated:
- Acetylcholinesterase Inhibition:
Table 1: Summary of Biological Activities
Activity Type | Cell Line/Target | IC50 Value (µM) | Comments |
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Antitumor | A549 | 6.75 - 9.31 | Effective in both 2D and 3D assays |
Antitumor | HCC827 | Higher in 3D | Requires further optimization |
Antitumor | NCI-H358 | Varies | Moderate activity noted |
AChE Inhibition | - | 2.7 | Potential for Alzheimer's treatment |
Case Studies
Several studies have explored the biological activity of compounds related to this compound:
- Antitumor Activity Study:
- Neuroprotective Study:
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogues
Structural Features and Substituent Effects
The following table summarizes key structural differences and similarities between the target compound and analogues:
Key Observations:
- Electron Effects : The target compound’s 3-nitrobenzamide group differs from fluorine (electron-withdrawing) in or methoxy (electron-donating) in , which may alter charge distribution and target binding.
- Steric Hindrance : Bulky substituents (e.g., 4-methoxy-3-methylphenyl in ) may reduce binding efficiency compared to the smaller chlorothiophene group in the target compound.
Enzyme Inhibition
- PFOR Inhibition: Analogues like N-(5-Chloro-1,3-thiazol-2-yl)-2,4-difluorobenzamide inhibit the pyruvate:ferredoxin oxidoreductase (PFOR) enzyme via amide anion interactions.
- COX/LOX Inhibition: Thiazoles with phenolic or methoxy groups (e.g., compound 6a in ) exhibit COX-1/COX-2 inhibition (IC50 ~9–11 mM). The nitro group in the target compound may shift selectivity toward COX-2 due to its polar nature .
Q & A
Q. What are the standard synthetic protocols for preparing N-[4-(5-chlorothiophen-2-yl)-1,3-thiazol-2-yl]-3-nitrobenzamide?
The compound is synthesized via coupling reactions between 5-chlorothiophen-2-amine derivatives and substituted benzoyl chlorides. A typical protocol involves reacting 5-chlorothiazol-2-amine with 3-nitrobenzoyl chloride in pyridine under stirring at room temperature, followed by purification via recrystallization (e.g., methanol/water mixtures) . Key steps include monitoring reaction progress by TLC and neutralization with NaHCO₃ to remove excess acid.
Q. How can X-ray crystallography be utilized to confirm the molecular structure and intermolecular interactions of this compound?
Single-crystal X-ray diffraction (XRD) using programs like SHELX (SHELXL for refinement) is critical for resolving hydrogen bonding and packing motifs. For example, analogous thiazole derivatives exhibit intermolecular N–H⋯N and C–H⋯O/F interactions stabilizing dimeric or layered structures . Refinement parameters (e.g., riding H-atom models) and symmetry operations should be analyzed to validate the crystal lattice .
Q. What spectroscopic techniques are essential for characterizing this compound, and how are data interpreted?
- NMR : Analyze aromatic proton environments (δ 7.5–8.5 ppm for nitrobenzamide) and thiazole/thiophene protons (δ 6.5–7.5 ppm). Coupling constants (e.g., J = 3–5 Hz for thiophene protons) confirm substitution patterns.
- IR : Confirm amide C=O stretches (~1650 cm⁻¹) and nitro group vibrations (~1520 and ~1350 cm⁻¹).
- Mass spectrometry : Verify molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of NO₂ or Cl groups) .
Advanced Research Questions
Q. How can computational modeling (e.g., molecular docking) predict the compound’s interaction with biological targets like PFOR or COX enzymes?
Docking studies using software like AutoDock Vina can assess binding affinities to enzymes such as pyruvate:ferredoxin oxidoreductase (PFOR) or cyclooxygenase (COX). Hydrophobic interactions between the chlorothiophene moiety and enzyme active sites (e.g., COX-2’s hydrophobic channel) are critical. Validate results with in vitro IC₅₀ assays and compare with known inhibitors (e.g., nitazoxanide derivatives) .
Q. What strategies resolve contradictions in biological activity data across different assay systems?
Discrepancies may arise from cell line variability (e.g., overexpression of efflux pumps) or assay conditions (e.g., oxygen levels affecting anaerobic targets). Use orthogonal assays (e.g., enzymatic vs. cellular) and control for metabolic stability (e.g., liver microsomal assays). Cross-reference crystallographic data to confirm target engagement .
Q. How can synthetic yield be optimized for scale-up without compromising purity?
- Solvent selection : Replace pyridine with less toxic alternatives (e.g., DMF) while maintaining reaction efficiency.
- Catalysis : Introduce coupling agents (e.g., HATU) or microwave-assisted synthesis to accelerate amide bond formation.
- Purification : Optimize chromatography gradients (e.g., silica gel with ethyl acetate/hexane) or use preparative HPLC for polar byproducts .
Q. What experimental approaches validate the compound’s mechanism of action in anti-cancer studies?
- Cell cycle analysis : Flow cytometry to assess G2/M arrest (indicative of Hec1/Nek2 pathway inhibition).
- Western blotting : Measure apoptosis markers (e.g., caspase-3 cleavage) and mitotic regulators (e.g., Aurora kinase B).
- In vivo models : Xenograft studies in mice with pharmacokinetic profiling (e.g., plasma half-life using LC-MS) .
Methodological Considerations
- Crystallographic refinement : Use SHELXL’s restraints for disordered regions and validate with R-factors (<5% for high-resolution data) .
- Docking validation : Perform molecular dynamics simulations (e.g., 100 ns runs) to confirm binding pose stability .
- Synthetic troubleshooting : Characterize byproducts via high-resolution MS to identify hydrolysis or dimerization side reactions .
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